molecular formula C20H18N2O5 B11352971 Methyl 2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Methyl 2-({[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B11352971
M. Wt: 366.4 g/mol
InChI Key: ZQWNMBUSIPNJIU-UHFFFAOYSA-N
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Description

METHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to an oxazole ring, which is further substituted with an ethoxyphenyl group. The unique structure of this compound makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the ethoxyphenyl group via electrophilic aromatic substitution. The final step involves esterification to form the benzoate ester. Reaction conditions often include the use of catalysts such as Lewis acids and bases to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogens, alkyl, or aryl groups onto the aromatic ring .

Scientific Research Applications

METHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of METHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiol

Uniqueness

METHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]BENZOATE is unique due to its specific combination of functional groups and structural features. The presence of the oxazole ring and the ethoxyphenyl group provides distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 2-[[5-(4-ethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C20H18N2O5/c1-3-26-14-10-8-13(9-11-14)18-12-17(22-27-18)19(23)21-16-7-5-4-6-15(16)20(24)25-2/h4-12H,3H2,1-2H3,(H,21,23)

InChI Key

ZQWNMBUSIPNJIU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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